molecular formula C19H22N4O B12918610 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 89459-51-8

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-

Cat. No.: B12918610
CAS No.: 89459-51-8
M. Wt: 322.4 g/mol
InChI Key: GZQOFEOTVUDSLP-UHFFFAOYSA-N
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Description

9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar structure, which allows them to intercalate into DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include:

    Nitration: Introduction of a nitro group to the acridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Alkylation: Introduction of the dimethylaminoethyl side chain.

    Carboxylation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow reactors for alkylation and carboxylation .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities .

Scientific Research Applications

9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure.

    Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.

Mechanism of Action

The mechanism of action of 9-Amino-N-(2-(dimethylamino

Properties

CAS No.

89459-51-8

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24)

InChI Key

GZQOFEOTVUDSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N

Origin of Product

United States

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